

Revolutionizing Melanocyte Research: Harnessing the Power of ACTH (1-17)

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Compound of Interest

Compound Name: ACTH (1-17)

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) (1-17), a peptide fragment derived from proopiomenalocortin (POMC), is emerging as a pivotal tool in the investigation of melanocyte biology. Traditionally, α -melanocyte-stimulating hormone (α -MSH) has been the primary focus for studying melanogenesis. However, recent evidence highlights that **ACTH (1-17)** is a more potent agonist at the human melanocortin 1 receptor (MC1R) than α -MSH, making it an invaluable asset for researchers in dermatology, cosmetology, and melanoma research.^{[1][2]} This document provides detailed application notes and experimental protocols for utilizing **ACTH (1-17)** to explore its multifaceted effects on melanocyte function, including melanogenesis, dendricity, and proliferation.

Biological Activity and Significance

ACTH (1-17) exerts its effects on melanocytes primarily through the activation of the MC1R, a G-protein coupled receptor.^{[3][4][5]} This interaction triggers a cascade of intracellular signaling events that collectively modulate melanocyte behavior. Notably, **ACTH (1-17)** is found in the skin at concentrations exceeding those of α -MSH, suggesting its significant physiological role in skin pigmentation and homeostasis.^[1]

Key Biological Effects:

- Stimulation of Melanogenesis: **ACTH (1-17)** potently induces the synthesis of melanin, the pigment responsible for skin, hair, and eye color.[1][2] It has been shown to up-regulate melanogenesis in both epidermal and hair follicle melanocytes.[6]
- Induction of Dendricity: Treatment with **ACTH (1-17)** leads to an increase in the number and length of melanocyte dendrites, the cellular projections responsible for transferring melanosomes to surrounding keratinocytes.[2][6]
- Promotion of Proliferation: **ACTH (1-17)** has been observed to stimulate the proliferation of follicular melanocytes, indicating its role in melanocyte population dynamics.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of **ACTH (1-17)** with melanocortin receptors and its downstream effects.

Table 1: Receptor Binding Affinity and Potency

Ligand	Receptor	Binding Affinity (Ki)	Adenylate Cyclase Activation (EC50)	Melanogenesis Induction (EC50)
ACTH (1-17)	hMC1R	0.21 ± 0.03 nM[1]	3.02 nM[7]	0.0001 nM and 0.08 nM (biphasic)[7]
α-MSH	hMC1R	0.13 ± 0.005 nM[1]	More potent than α-MSH[1]	-
ACTH (1-17)	MC3R	14 nM[7]	-	-
ACTH (1-17)	MC4R	419 nM[7]	-	-
ACTH (1-17)	MC5R	4,240 nM[7]	-	-

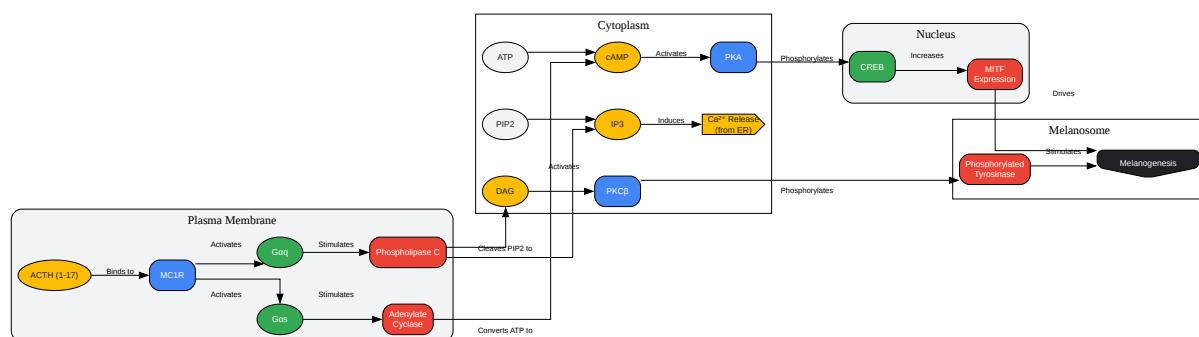
Table 2: Effects of **ACTH (1-17)** on Melanin Content in Human Hair Follicle Melanocytes

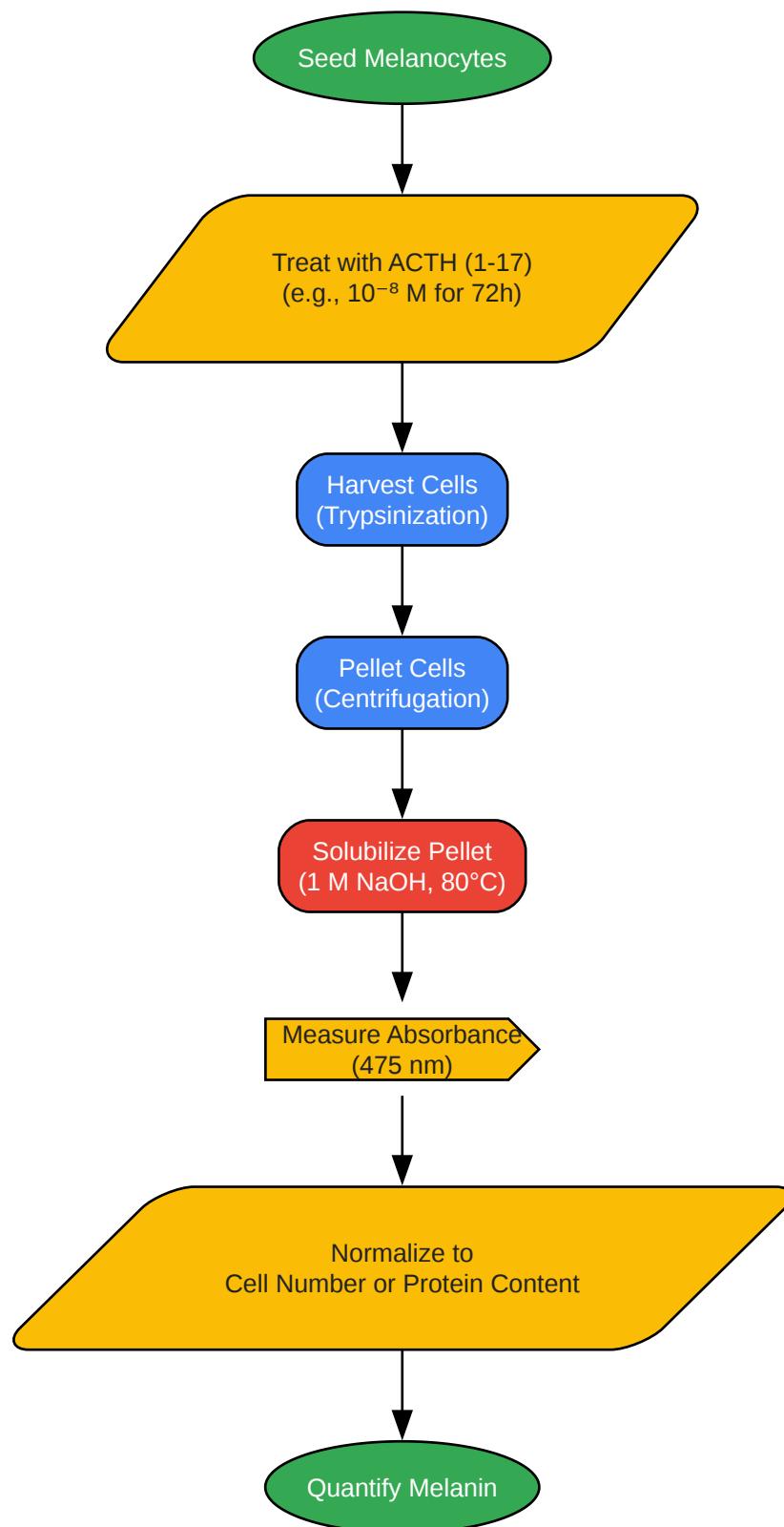
Treatment (10^{-8} M)	Average Increase in Melanin Content (%)	Range of Increase (%)
ACTH (1-17)	25.1	10.5 - 37.4
Ac- α -MSH	25.1	10.5 - 37.4

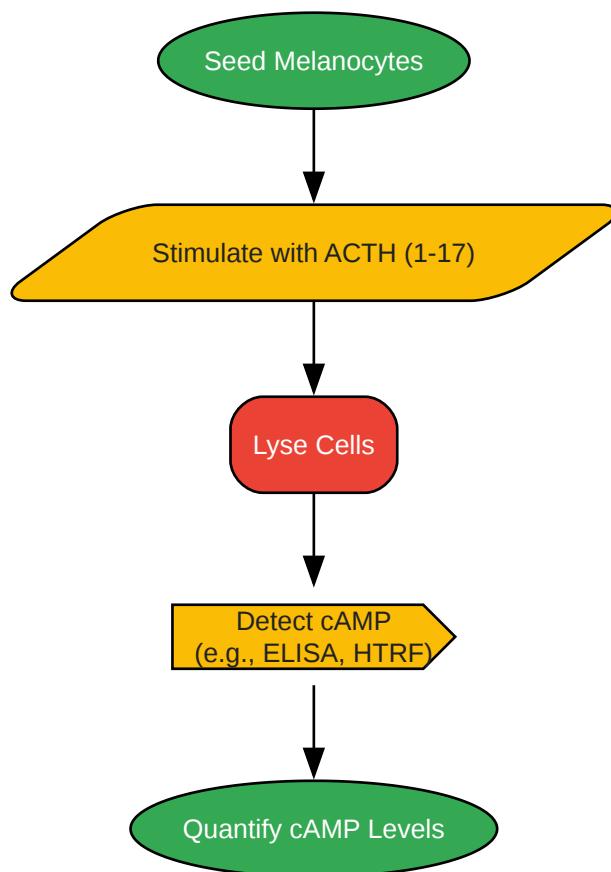
Data adapted from a study on human hair follicle melanocytes stimulated for 72 hours.[\[6\]](#)

Signaling Pathways

ACTH (1-17) binding to the MC1R activates two primary signaling pathways within the melanocyte: the cyclic AMP (cAMP) pathway and the inositol trisphosphate/diacylglycerol (IP3/DAG) pathway.[\[3\]](#)[\[4\]](#)[\[5\]](#)







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